N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-4-6-13-12(18-10)9-16(23-13)17(20)19-11-5-7-14(21-2)15(8-11)22-3/h4-9H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKOVRSWAWWTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furo[3,2-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,4-dimethoxybenzaldehyde with 2-cyanothioacetamide in the presence of a base such as sodium ethoxide can yield the intermediate chalcone, which is then cyclized to form the furo[3,2-b]pyridine core .
The next step involves the introduction of the carboxamide group. This can be done by reacting the furo[3,2-b]pyridine intermediate with an appropriate amine, such as 3,4-dimethoxyaniline, under conditions that facilitate amide bond formation. Common reagents for this step include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps would be streamlined using techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the furo[3,2-b]pyridine core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the furo[3,2-b]pyridine core.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of heterocyclic compounds and features a furo[3,2-b]pyridine core structure. Its molecular formula is , with a molecular weight of approximately 312.36 g/mol. The presence of the methoxy groups and the carboxamide functional group contributes to its chemical reactivity and biological activity.
Anticancer Properties
N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide has shown promising anticancer activity in various studies.
- Cell Viability Studies : In vitro tests have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines, including A549 (human lung adenocarcinoma) and MCF7 (breast cancer). For instance, treatment with concentrations ranging from 50 µM to 100 µM resulted in a notable reduction in cell viability.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression. This mechanism was confirmed through flow cytometry analysis, which showed an increase in the sub-G1 phase population indicative of apoptotic cells.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens.
- Pathogen Testing : Studies have indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Klebsiella pneumoniae.
- Inhibition Studies : Minimum inhibitory concentration (MIC) assays revealed that N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide can inhibit bacterial growth at concentrations as low as 25 µM.
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
| Anticancer | MCF7 (breast cancer) | 50 | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 25 | Effective growth inhibition |
| Antimicrobial | Klebsiella pneumoniae | 25 | Effective growth inhibition |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | 75 | Cisplatin | 10 |
| Other Derivative A | 90 | Doxorubicin | 15 |
Case Studies
- Study on Anticancer Properties : A recent study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide against a panel of cancer cell lines. The results indicated that this compound could serve as a lead structure for developing new anticancer agents due to its selective toxicity towards tumor cells while sparing normal cells.
- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial potential of this compound against multidrug-resistant strains. The findings suggested that N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide could be developed into a novel antimicrobial agent with a unique mechanism of action that disrupts bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Table 1: Structural Comparison of Furopyridine Derivatives
Key Observations :
Table 2: Yield and Reaction Conditions of Analogs
| Compound | Key Reagents | Yield | Conditions |
|---|---|---|---|
| Rip-B | Benzoyl chloride, 3,4-dimethoxyphenethylamine | 80% | 30 min, room temperature |
| Example () | HATU, DMF, N-ethyl-N-isopropylpropan-2-amine | ~60-80% | 16 h, rt |
Physicochemical and Crystallographic Properties
- Crystallinity: The crystal structure of [2-(3,4-dimethoxyphenyl)ethyl]azanium chloride () reveals monoclinic packing (space group P21/c) with strong hydrogen bonding via water molecules. This suggests that the target compound’s dimethoxyphenyl group may confer similar crystallinity, impacting formulation stability .
- Solubility: The trifluoroethylamino group in ’s compound enhances hydrophilicity compared to the target compound’s methyl and dimethoxy groups, which are more lipophilic .
Biological Activity
N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic compound that belongs to the class of furo[3,2-b]pyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A furo[3,2-b]pyridine core.
- A dimethoxyphenyl substituent.
- A carboxamide functional group.
This structural arrangement is believed to play a crucial role in the compound's interaction with biological targets.
Biological Activity
Mechanisms of Action:
N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide exhibits various biological activities through its interaction with specific molecular targets. These interactions can modulate enzyme activity or receptor function, leading to alterations in cellular signaling pathways.
Therapeutic Potential:
Research indicates that compounds within this class may possess:
- Anticancer Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties: The compound may exhibit activity against various bacterial strains, suggesting possible applications in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Modulation of specific enzyme activities |
Case Study: Anticancer Activity
In a study conducted by researchers examining the effects of N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide on human cancer cell lines, it was observed that the compound significantly inhibited cell proliferation. The mechanism was linked to the activation of caspase pathways leading to programmed cell death.
Case Study: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of this compound revealed that it significantly reduced the viability of Gram-positive bacteria. The study utilized standard disk diffusion methods to assess the antibacterial activity, demonstrating promising results that warrant further exploration.
Q & A
Q. What synthetic methodologies are recommended for synthesizing N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves a multi-step approach:
- Step 1 : Construct the furo[3,2-b]pyridine core via cyclization of 2-chloropyridine derivatives with furan precursors under reflux in aprotic solvents (e.g., DMF) .
- Step 2 : Introduce the 3,4-dimethoxyphenylcarboxamide group via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- Optimization : Use NaH as a base for deprotonation, maintain temperatures between 60–80°C, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral signatures should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the dimethoxyphenyl group (δ 3.8–3.9 ppm for OCH3) and the methyl group (δ 2.5 ppm). Aromatic protons on the furopyridine core appear between δ 6.8–8.2 ppm .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 367.1) .
- IR Spectroscopy : Detect carboxamide C=O stretches (~1650 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (MIC values <25 µg/mL indicate potency) .
- Enzyme Inhibition :
- Acetylcholinesterase (AChE) : Ellman’s method using DTNB; IC50 values <10 µM suggest therapeutic potential .
- Urease : Indophenol assay to measure ammonia inhibition .
- Cytotoxicity : MTT assay on HEK-293 cells to establish selectivity indices (>10 preferred) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and observed enzyme inhibition data?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to AChE (PDB ID: 4EY7). Adjust protonation states of the dimethoxyphenyl group to match physiological pH .
- Free Energy Perturbation (FEP) : Compare binding energies of analogs (e.g., 4-chlorophenyl vs. 3,4-dimethoxyphenyl) to identify steric/electronic mismatches .
- Validation : Perform site-directed mutagenesis on key residues (e.g., Trp286 in AChE) to confirm docking predictions .
Q. What structural modifications enhance pharmacokinetic properties without compromising bioactivity?
- Methodological Answer :
- Solubility : Introduce hydroxyl groups to the dimethoxyphenyl ring (e.g., para-OH) via demethylation (HBr/AcOH) .
- Metabolic Stability : Replace the 5-methyl group with trifluoromethyl to reduce CYP450-mediated oxidation. Validate using liver microsomal assays (t1/2 >60 min) .
- Permeability : Assess Caco-2 monolayer permeability (Papp >1 ×10⁻⁶ cm/s) and adjust logP values via substituent variation .
Q. How do substitutions on the dimethoxyphenyl group influence biological activity, and what analytical methods track these effects?
- Methodological Answer :
- Substitution Strategy : Replace methoxy groups with halogens (Cl, F) or nitro groups to enhance antibacterial activity. Compare MIC values against Gram-positive vs. Gram-negative strains .
- Analytical Tracking :
- HPLC-MS : Monitor metabolic degradation in simulated gastric fluid .
- X-ray Crystallography : Resolve ligand-enzyme complexes (e.g., AChE) to identify hydrogen bonding with Tyr337 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
